N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide
Overview
Description
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a morpholine sulfonyl group, and an allylthio substituent, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions. The allylthio group is introduced via nucleophilic substitution reactions, while the morpholine sulfonyl group is incorporated through sulfonation reactions using reagents like chlorosulfonic acid and morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring and allylthio group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and sulfonyl group are key functional groups that contribute to its biological activity. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: A compound with a similar benzamide structure but different substituents.
1-Naphthoic acid: Another aromatic compound with distinct functional groups.
Uniqueness
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide is unique due to its combination of a thiadiazole ring, allylthio group, and morpholine sulfonyl group. This combination imparts specific chemical and biological properties that distinguish it from other compounds.
Biological Activity
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activities associated with this compound, supported by relevant research findings and case studies.
Chemical Structure
The compound consists of:
- A thiadiazole ring which contributes to its bioactivity.
- An allylthio group that enhances its pharmacological properties.
- A morpholinylsulfonyl benzamide structure that may improve solubility and bioavailability.
Antimicrobial Activity
Thiadiazole derivatives are widely recognized for their antimicrobial properties. Research indicates that compounds containing the thiadiazole scaffold exhibit significant activity against various bacterial strains. For instance:
- In vitro studies have shown that derivatives of thiadiazole can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- A study involving the synthesis of similar compounds demonstrated effective antibacterial activity, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell viability assays revealed that compounds with thiadiazole structures can significantly reduce cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth, particularly through interactions with EGFR and HER-2 receptors .
Anti-inflammatory Activity
Thiadiazole derivatives have also been noted for their anti-inflammatory effects:
- Studies indicate that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .
- This activity suggests potential therapeutic applications in inflammatory diseases.
Study 1: Antimicrobial Efficacy
A recent study synthesized a series of thiadiazole derivatives and evaluated their antimicrobial efficacy using standard broth microdilution methods. The results showed promising antibacterial activity against both E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL for the most active compounds .
Study 2: Anticancer Potential
In another investigation focused on anticancer activity, a derivative similar to this compound was tested against several cancer cell lines. The results indicated an IC50 value of 5.13 µM against HCC827 lung cancer cells, demonstrating significant potency compared to standard chemotherapeutic agents .
Research Findings Summary Table
Properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S3/c1-2-10-25-16-19-18-15(26-16)17-14(21)12-4-3-5-13(11-12)27(22,23)20-6-8-24-9-7-20/h2-5,11H,1,6-10H2,(H,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJFJMWUEXKEGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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